molecular formula C23H26ClN3O5S B13477157 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide

Cat. No.: B13477157
M. Wt: 492.0 g/mol
InChI Key: ORAUFMIUFPTLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is a sulfonylurea derivative structurally related to glibenclamide (glyburide), a second-generation sulfonylurea used to treat type 2 diabetes . Its core structure includes:

  • A 5-chloro-2-methoxybenzamide moiety, common in sulfonylureas, responsible for binding to sulfonylurea receptors (SUR1) on pancreatic β-cells .
  • A cyclohex-3-en-1-yl group (unsaturated cyclohexene ring) in the carbamoylurea side chain, distinguishing it from glibenclamide (cyclohexyl group) .
  • A sulfonylphenyl ethyl linker, facilitating interaction with the SUR1 subunit of ATP-sensitive potassium (KATP) channels .

While the compound shares structural homology with glibenclamide, the unsaturated cyclohexene ring may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-(cyclohex-3-en-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H26ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h2-3,7-12,15,18H,4-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

ORAUFMIUFPTLBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC=CC3

Origin of Product

United States

Preparation Methods

Preparation of 5-chloro-2-methoxybenzamide Intermediate

  • Starting Materials: 5-chloro-2-methoxybenzoic acid and 2-(4-aminophenyl)ethylamine.
  • Method: The acid is activated using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in an aprotic solvent like dimethylformamide (DMF) at low temperature (10–20 °C) to minimize side reactions. The amine is then added to form the benzamide bond.
  • Reaction Conditions: Stirring under nitrogen atmosphere for 2 hours at 10–20 °C, followed by filtration to remove urea by-products and isolation of the amide product by precipitation with water.
  • Yield: Typically high, around 80–90% under optimized conditions.

Carbamoylation of Cyclohex-3-en-1-yl Amine

  • Starting Materials: Cyclohex-3-en-1-ylamine and an isocyanate or carbamoyl chloride derivative.
  • Method: The amine is reacted with an appropriate carbamoylating agent to form the carbamoyl moiety.
  • Reaction Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at 0–25 °C.
  • Yield: High yields (>80%) are common with careful control of moisture and reaction time.

Final Coupling to Form the Target Compound

  • Method: The carbamoylated cyclohexenyl amine is coupled to the sulfonamide-bearing benzamide intermediate.
  • Reaction Conditions: Amide bond formation facilitated by coupling reagents or direct condensation under heating in solvents like isopropanol or dioxane.
  • Purification: Crystallization from ethyl acetate/hexanes or chromatographic methods are used to isolate the pure compound.
  • Yield: Overall yields after purification range from 50% to 75%.

Representative Data Table of Reaction Conditions and Yields

Step Starting Materials Reaction Conditions Solvent Yield (%) Notes
Benzamide formation 5-chloro-2-methoxybenzoic acid + amine DCC coupling, 10–20 °C, 2 h DMF 85–90 Low temperature to avoid side reactions
Sulfonamide formation Benzamide intermediate + sulfonyl chloride 0–25 °C, base (triethylamine) DCM or DMF 85–95 Rapid reaction, base scavenges HCl
Carbamoylation Cyclohex-3-en-1-ylamine + carbamoyl chloride 0–25 °C, anhydrous conditions THF or DCM 80–90 Moisture sensitive step
Final coupling Carbamoylated amine + sulfonamide benzamide Heating, reflux, coupling reagents Isopropanol, dioxane 50–75 Purification by crystallization

Research Discoveries and Optimization Insights

  • Temperature Control: Maintaining low temperatures during amide and sulfonamide bond formation minimizes side reactions such as hydrolysis or overreaction.
  • Solvent Choice: Polar aprotic solvents like DMF facilitate carbodiimide coupling, while dichloromethane is preferred for sulfonamide formation due to its inertness and ease of removal.
  • Coupling Reagents: Use of N,N'-dicyclohexylcarbodiimide (DCC) or related carbodiimides is standard for amide bond formation, with careful removal of dicyclohexylurea by-products critical for purity.
  • Purification: Crystallization from ethyl acetate/hexanes or methanol suspensions yields high purity products; chromatographic purification is reserved for complex mixtures.
  • Scale-up: The methods have been successfully scaled to multi-gram quantities with consistent yields and purity, indicating robustness.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Substituent on Carbamoyl Group Core Structure Molecular Weight Melting Point (°C) Solubility Profile
Query Compound Cyclohex-3-en-1-yl 5-Chloro-2-methoxybenzamide ~494* Not reported Likely low aqueous solubility
Glibenclamide (Glyburide) Cyclohexyl 5-Chloro-2-methoxybenzamide 494.00 169–174 Insoluble in water; soluble in DMF, methanol
Glimepiride 4-Methylcyclohexyl Pyrrole-1-carboxamide 490.62 207–208 Low aqueous solubility
Gliclazide Azabicycloheptyl 3,4-Dihydroisoquinoline 323.41 162–165 Slightly soluble in ethanol
Tolbutamide 4-Methylphenyl Butylurea 270.35 128–130 Soluble in ethanol, acetone

*Molecular weight estimated based on glibenclamide’s formula (C₂₃H₂₈ClN₃O₅S) with substitution of cyclohexene for cyclohexane.

Pharmacological Properties

  • Receptor Binding :

    • Glibenclamide binds SUR1 with high affinity, inducing insulin secretion via KATP channel inhibition .
    • The cyclohex-3-en-1-yl group in the query compound may alter binding kinetics due to reduced steric hindrance or increased rigidity compared to cyclohexyl .
    • Glimepiride’s 4-methylcyclohexyl group enhances receptor selectivity for SUR1 over cardiac SUR2A, reducing cardiovascular risks .
  • Metabolism and Half-Life :

    • Glibenclamide undergoes hepatic CYP2C9 metabolism, with a half-life of ~10 hours .
    • The unsaturated cyclohexene in the query compound could slow metabolism (via steric effects) or increase susceptibility to oxidation, affecting duration of action.
  • Bioavailability :

    • Glibenclamide’s bioavailability is influenced by particle size (e.g., 3–46 µm particles optimize dissolution) . The query compound’s solubility may differ due to cyclohexene-induced crystallinity changes.

Biological Activity

5-chloro-N-{2-[4-({[(cyclohex-3-en-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-2-methoxybenzamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula indicates it contains a chloro group, methoxy group, and a cyclohexenyl moiety, which may contribute to its biological effects. The presence of the sulfonamide linkage is particularly noteworthy, as sulfonamides are known for their diverse pharmacological activities.

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor properties. For example, benzamide derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study investigating related benzamide compounds found that they effectively inhibited tumor growth in vivo, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to other known anti-inflammatory agents. Sulfonamide groups are often associated with inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that related compounds can reduce the expression of inflammatory markers in macrophages, indicating a possible mechanism for the anti-inflammatory activity of this compound .

Data Tables

Activity Mechanism Reference
AntitumorInduction of apoptosis; cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionPotential inhibition of specific kinases

Case Studies

  • Antitumor Efficacy : In a controlled study involving various benzamide derivatives, a compound structurally similar to this compound demonstrated significant tumor suppression in xenograft models. The study highlighted the importance of the sulfonamide group in enhancing efficacy against solid tumors .
  • Inflammation Model : Another study utilized a murine model of inflammation to evaluate the effects of related compounds on cytokine levels. Results indicated that treatment with these compounds led to a marked decrease in TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory response .

Q & A

Q. Q1. What is the structure-activity relationship (SAR) of glibenclamide in targeting sulfonylurea receptors (SUR1) in pancreatic β-cells?

Methodological Answer: Glibenclamide's SAR is defined by its benzamide core, sulfonylurea bridge, and cyclohexenylcarbamoyl group. The 5-chloro and 2-methoxy substituents on the benzamide ring enhance binding affinity to SUR1 by optimizing hydrophobic interactions and hydrogen bonding. The sulfonylurea bridge acts as a critical linker for receptor activation, while the cyclohexenyl group improves metabolic stability . SAR studies typically involve synthesizing analogs with systematic substitutions, followed by radioligand binding assays (e.g., using [³H]-glibenclamide) and insulin secretion assays in β-cell lines (e.g., INS-1).

Q. Q2. How can researchers optimize the synthesis of glibenclamide to improve yield and purity?

Methodological Answer: Key steps include:

  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between 5-chloro-2-methoxybenzoic acid and the ethylenediamine-sulfonamide intermediate.
  • Sulfonation Control: Employ low-temperature (0–5°C) conditions during sulfonylation to minimize side reactions.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) or preparative HPLC (C18 column, acetonitrile/0.1% TFA gradient) enhances purity (>98%) .

Advanced Research Questions

Q. Q3. How can contradictory data on glibenclamide’s pharmacokinetic variability in preclinical models be resolved?

Methodological Answer: Variability often arises from species-specific differences in CYP2C9/CYP3A4 metabolism and protein binding. To address this:

  • Species Comparison: Conduct parallel pharmacokinetic studies in rodents (CYP2C9-deficient) and humanized CYP2C9-transgenic mice.
  • Plasma Protein Binding Assays: Use equilibrium dialysis to measure free drug fractions across species.
  • Population PK Modeling: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., albumin levels) influencing exposure .

Q. Q4. What advanced analytical methods are suitable for quantifying glibenclamide in complex biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 494.1→369.1 (glibenclamide) and 499.1→274.1 (deuterated internal standard). Lower limit of quantification (LLOQ): 0.1 ng/mL .
  • Microdialysis Coupled to HPLC: For real-time brain interstitial fluid monitoring in rodent models, calibrate probes with Ringer’s solution and validate recovery rates (typically 15–20%) .

Q. Q5. How can crystallographic data resolve ambiguities in glibenclamide’s polymorphic forms?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/chloroform, 1:1). Resolve polymorphs (Form I vs. II) using space group analysis (e.g., Form I: monoclinic P2₁/c).
  • DSC/TGA: Correlate thermal events (e.g., endothermic peaks at 172°C for Form I) with structural stability.
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O bonds) to explain dissolution rate differences .

Q. Q6. What strategies mitigate off-target effects of glibenclamide in cardiovascular studies?

Methodological Answer:

  • Cardiomyocyte-Specific Knockout Models: Use Cre-loxP systems to delete SUR2 subunits in mice, isolating SUR1-mediated effects.
  • Functional MRI: Assess coronary blood flow changes during glibenclamide infusion (0.1 mg/kg) to differentiate KATP channel blockade from nonspecific vasoconstriction.
  • Transcriptomic Profiling: RNA-seq of cardiac tissue post-treatment identifies pathways (e.g., NF-κB) linked to off-target inflammation .

Q. Q7. How can glibenclamide be repurposed for non-diabetic indications, such as cancer or neurodegenerative diseases?

Methodological Answer:

  • Cancer: Screen glioblastoma cell lines (e.g., U87MG) for SUR1 expression via flow cytometry. Test glibenclamide (IC50 ~10 µM) in combination with temozolomide using Chou-Talalay synergy assays.
  • Neuroprotection: In Alzheimer’s models (e.g., APP/PS1 mice), administer glibenclamide (1 mg/kg/day) and assess amyloid-β clearance via microglial activation (Iba1 immunohistochemistry) .

Q. Q8. What experimental designs address batch-to-batch variability in glibenclamide’s solubility studies?

Methodological Answer:

  • Quality-by-Design (QbD): Use a central composite design (DoE) to optimize solvent systems (e.g., PEG 400/water) and pH (4.5–7.4).
  • Dynamic Light Scattering (DLS): Monitor particle size distribution (Z-average) during solubility assays to detect aggregation.
  • Stability-Indicating Methods: Validate HPLC conditions (e.g., 0.1% TFA in mobile phase) to separate degradation products (e.g., hydrolyzed sulfonamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.